molecular formula C12H15N5 B3018032 1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1798749-60-6

1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3018032
CAS No.: 1798749-60-6
M. Wt: 229.287
InChI Key: OXRIAJKJXOEXLQ-UHFFFAOYSA-N
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Description

“1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound . The “tert-butyl” and “prop-2-yn-1-yl” groups are attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidin-4-amine core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from commercially available materials . The exact process would depend on the specific reactions involved and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrazolo[3,4-d]pyrimidin-4-amine core suggests that the compound may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of the reactive prop-2-yn-1-yl group suggests that it could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used . For example, if it is used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications . For example, it could be investigated for use in pharmaceuticals, materials science, or other areas .

Properties

IUPAC Name

1-tert-butyl-N-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-5-6-13-10-9-7-16-17(12(2,3)4)11(9)15-8-14-10/h1,7-8H,6H2,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRIAJKJXOEXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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